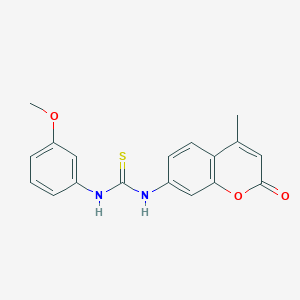![molecular formula C17H28N4O B4359485 1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE](/img/structure/B4359485.png)
1-ETHYL-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Overview
Description
N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene ring, a pyrazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclohexylidene and pyrazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions. The final step involves the condensation of the intermediates with carbohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents like bromoethane (C2H5Br) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dimethylpropyl)cyclohexane
- Cyclohexanone, 4-(1,1-dimethylpropyl)-
Uniqueness
N’-[4-(1,1-dimethylpropyl)cyclohexylidene]-1-ethyl-1H-pyrazole-4-carbohydrazide is unique due to its combination of a cyclohexylidene ring, a pyrazole ring, and a carbohydrazide group. This structural complexity gives it distinct chemical and biological properties compared to simpler compounds like 4-(1,1-dimethylpropyl)cyclohexane or cyclohexanone, 4-(1,1-dimethylpropyl)-.
Properties
IUPAC Name |
1-ethyl-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-5-17(3,4)14-7-9-15(10-8-14)19-20-16(22)13-11-18-21(6-2)12-13/h11-12,14H,5-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEFLSJJKVQTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(=NNC(=O)C2=CN(N=C2)CC)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


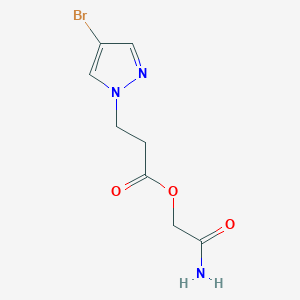
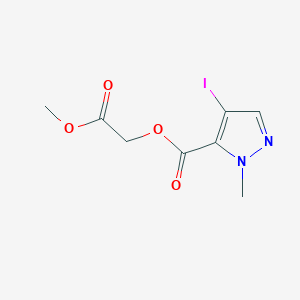
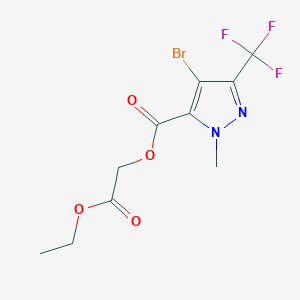
![(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4359442.png)
![2-(cyclohexylamino)-2-oxoethyl 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B4359449.png)
![3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)PROPANOHYDRAZIDE](/img/structure/B4359452.png)
![N-[1-(1-adamantyl)ethyl]-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359457.png)
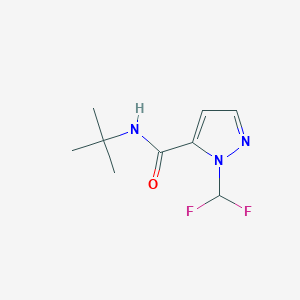

![N~2~-(1-ADAMANTYL)-5-[(4-BROMOPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4359468.png)
![1-(2-Methoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea](/img/structure/B4359473.png)

![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4359484.png)
